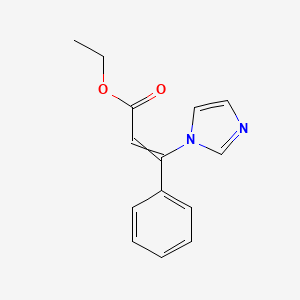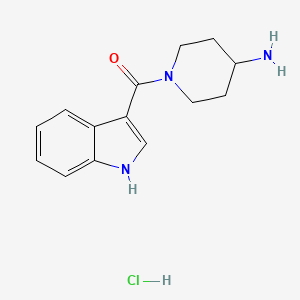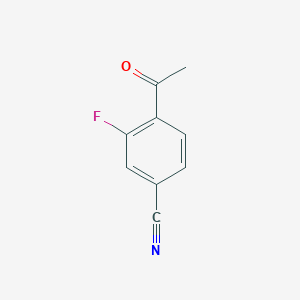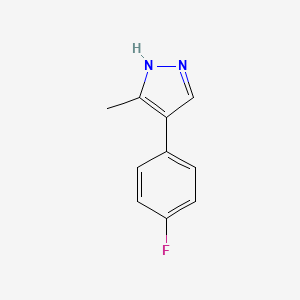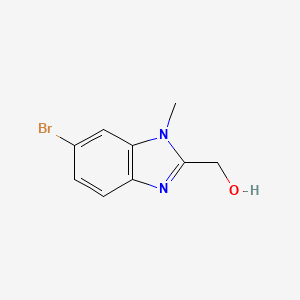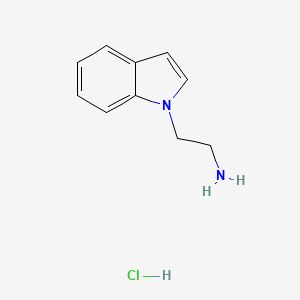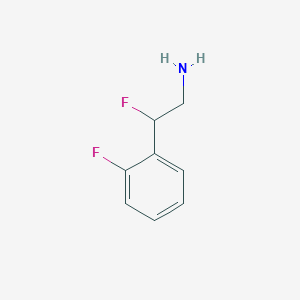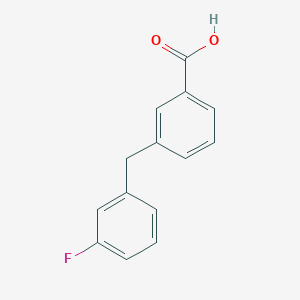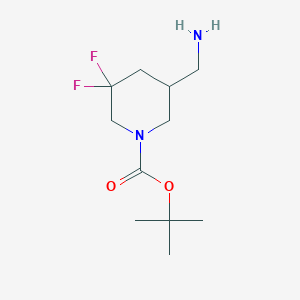![molecular formula C12H18O3 B1445463 Ethyl 7-oxospiro[3.5]nonane-6-carboxylate CAS No. 1424995-17-4](/img/structure/B1445463.png)
Ethyl 7-oxospiro[3.5]nonane-6-carboxylate
説明
Ethyl 7-oxospiro[3.5]nonane-6-carboxylate, also known as EOSC, is a cyclic hydroxycarboxylic acid with a molecular formula of C8H14O4. It is a white crystalline solid with a melting point of 166-168°C and a boiling point of 220-221°C. EOSC is a derivative of the naturally occurring cyclic hydroxycarboxylic acid spiro[3.5]nonane-6-carboxylic acid and is used in various scientific research applications. This introduction provides an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of EOSC.
科学的研究の応用
Efficient Synthesis and Model Studies
Research has shown efficient synthesis routes for compounds structurally similar to Ethyl 7-oxospiro[3.5]nonane-6-carboxylate, serving as models for synthesizing complex molecules. For example, studies have demonstrated the synthesis of 2-oxaspiro[3.5]nonane and related compounds as models for anisatin, highlighting the utility of these spiro compounds in synthesizing bioactive molecules (Kato, Kitahara, & Yoshikoshi, 1985).
Synthetic Equivalents and Enolate Ions
Research on enolate ions has utilized compounds similar to Ethyl 7-oxospiro[3.5]nonane-6-carboxylate as synthetic equivalents of 1,3-dianions. This work showcases the adaptability of such spiro compounds in complex organic syntheses, providing pathways to diverse chemical structures (Saalfrank & Hanek, 1988).
Structural and Reactivity Studies
Studies have also focused on the structural elucidation and reactivity of spiro compounds. For instance, the synthesis and structure of diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate and its derivatives have been reported, providing insights into the chemical behavior and potential applications of these molecules in further synthetic transformations (Kuroyan et al., 1991).
Antimicrobial Activity
Further research includes the synthesis and evaluation of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates for antimicrobial activities. These studies highlight the potential biomedical applications of spiro compounds, exploring their efficacy as antibacterial and antifungal agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2011).
特性
IUPAC Name |
ethyl 7-oxospiro[3.5]nonane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-15-11(14)9-8-12(5-3-6-12)7-4-10(9)13/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLIONPIQRLKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CCC2)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-oxospiro[3.5]nonane-6-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

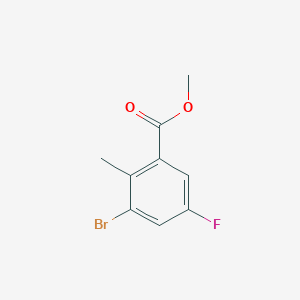
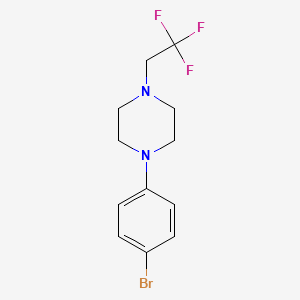
![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B1445382.png)
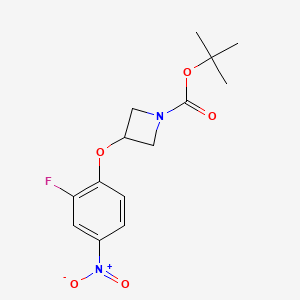
![2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid](/img/structure/B1445387.png)
